![molecular formula C21H22N2O5S B2847626 Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1321691-97-7](/img/structure/B2847626.png)
Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis was performed using TEA as a base and THF as a solvent . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Scientific Research Applications
Pharmaceutical Development
Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate has shown potential in pharmaceutical research due to its unique structural properties. Its benzothiazole moiety is known for various biological activities, including antimicrobial, antiviral, and anticancer properties . Researchers are exploring its use in developing new drugs that can target specific pathogens or cancer cells with high efficacy.
Organic Synthesis
This compound is valuable in organic synthesis, particularly in the creation of complex molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of other bioactive compounds . The presence of multiple functional groups facilitates diverse chemical reactions, which can be harnessed to develop new synthetic pathways.
Material Science
In material science, Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is being investigated for its potential in creating advanced materials. Its unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs) . Researchers are studying its ability to enhance the performance and stability of these materials.
Agricultural Chemistry
The compound’s antimicrobial properties are also being explored in agricultural chemistry. It has potential as a pesticide or fungicide, offering a more environmentally friendly alternative to traditional chemicals . Studies are focusing on its effectiveness in protecting crops from various pathogens without harming beneficial organisms or the environment.
Environmental Science
In environmental science, Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is being researched for its potential in pollution control. Its ability to degrade certain pollutants makes it a candidate for use in environmental remediation technologies . Researchers are investigating its application in breaking down harmful substances in soil and water.
Safety and Hazards
The specific safety and hazard information for “Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate” is not available in the current resources. It is intended for research use only and is not intended for human or veterinary use.
Future Directions
The future directions for the research on “Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate” could involve further exploration of its biological activities, given the wide range of applications of similar compounds . Additionally, more detailed studies on its synthesis, molecular structure, and chemical reactions could provide valuable insights.
properties
IUPAC Name |
methyl 2-[2-(2,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-12-8-13(2)19-16(9-12)23(11-18(24)28-5)21(29-19)22-20(25)15-7-6-14(26-3)10-17(15)27-4/h6-10H,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJONJFJVWZRKBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=C(C=C(C=C3)OC)OC)S2)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
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